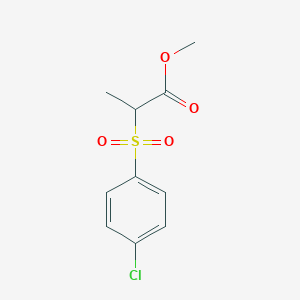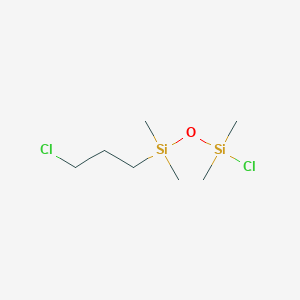
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C7H18Cl2OSi2. This compound is characterized by the presence of a disiloxane backbone with two chlorine atoms attached to the silicon atoms and a chloropropyl group. It is used in various chemical processes and has applications in different fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through the reaction of 1,3-dichloropropane with hexamethyldisiloxane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor. The process is optimized to ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate the desired compound from any by-products.
化学反応の分析
Types of Reactions
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.
Oxidation: Oxidative conditions can convert the chloropropyl group to other functional groups such as alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Reagents: Used in substitution reactions to replace chlorine atoms.
Water: Used in hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Silanols: Formed during hydrolysis.
Alcohols and Carboxylic Acids: Formed during oxidation of the chloropropyl group.
科学的研究の応用
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of 1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that enhance their stability and functionality. The disiloxane backbone provides flexibility and stability, making it an ideal candidate for various applications.
類似化合物との比較
Similar Compounds
1-Chloro-3-hydroxypropane: Similar in structure but contains a hydroxyl group instead of a chloropropyl group.
1-Bromo-3-chloropropane: Contains a bromine atom instead of a second chlorine atom.
1-Chloro-3-iodopropane: Contains an iodine atom instead of a second chlorine atom.
Uniqueness
1-Chloro-3-(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane is unique due to its disiloxane backbone, which provides enhanced stability and flexibility compared to other similar compounds. This makes it particularly useful in applications where stability and flexibility are crucial, such as in the production of silicone-based materials and drug delivery systems.
特性
CAS番号 |
92176-40-4 |
|---|---|
分子式 |
C7H18Cl2OSi2 |
分子量 |
245.29 g/mol |
IUPAC名 |
chloro-[3-chloropropyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C7H18Cl2OSi2/c1-11(2,7-5-6-8)10-12(3,4)9/h5-7H2,1-4H3 |
InChIキー |
UKXZLPOXWRFSIE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCCCl)O[Si](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
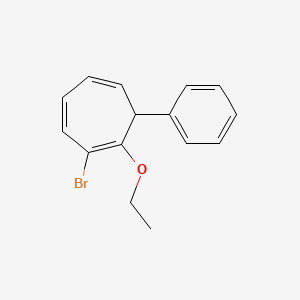
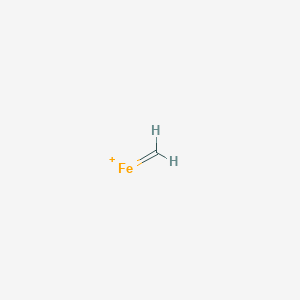
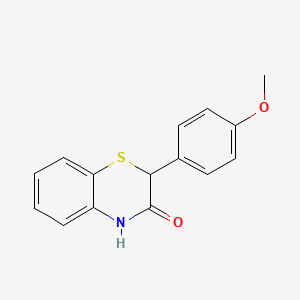
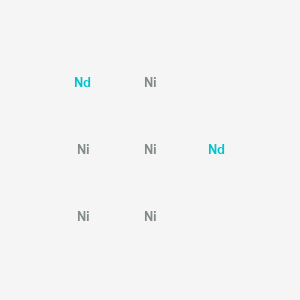
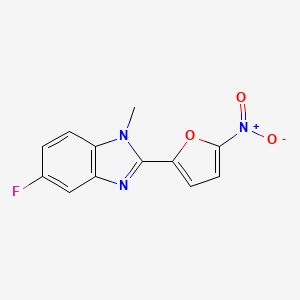
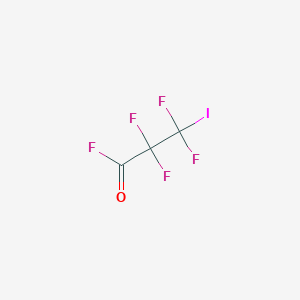
![N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14368213.png)
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol](/img/structure/B14368225.png)
![(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B14368233.png)
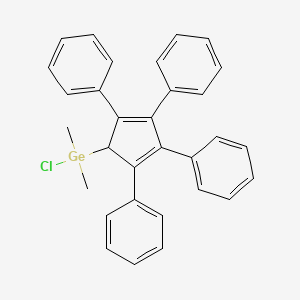
![2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14368247.png)
